molecular formula C23H33N7O B608499 N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine CAS No. 1453833-30-1

N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No. B608499
CAS RN: 1453833-30-1
M. Wt: 423.565
InChI Key: JYPAWUMVEPMZMD-UHFFFAOYSA-N
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Description

LDC3140, also known as LDC043140, is a potent CDK7 inhibitor. Cyclin-dependent kinase 7 (CDK7) activates cell cycle CDKs and is a member of the general transcription factor TFIIH. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells.

Scientific Research Applications

Antimicrobial Agents

N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine has shown potential in the synthesis of novel thiazolidinone derivatives which exhibit antimicrobial activity. These compounds have been evaluated for their activity against a range of bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Patel, Kumari, & Patel, 2012).

Synthesis of Structurally Diverse Compounds

The compound is also used in the synthesis of a structurally diverse library of compounds. Different types of alkylation and ring closure reactions have been performed using this compound as a starting material, leading to the creation of a variety of derivatives with potential applications in different fields of chemistry (Roman, 2013).

Anticancer Activity

Some derivatives synthesized from this compound have shown remarkable anticancer activity. In particular, specific triazine derivatives exhibited significant in vitro antitumor activity against melanoma cell lines, highlighting their potential as candidates for further development in cancer treatment (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

CGRP Receptor Antagonists

Some compounds synthesized from this molecule have been identified as CGRP (calcitonin gene-related peptide) receptor antagonists. These findings are significant as they contribute to the development of new therapeutic agents for treating conditions like migraine and other disorders related to CGRP (Lim, Dolzhenko, & Dolzhenko, 2014).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been studied as corrosion inhibitors, particularly for carbon steel in acidic environments. This application is crucial in industrial settings to enhance the longevity and durability of metal structures (Hu et al., 2016).

properties

CAS RN

1453833-30-1

Product Name

N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Molecular Formula

C23H33N7O

Molecular Weight

423.565

IUPAC Name

N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C23H33N7O/c1-16(2)19-15-25-30-21(19)26-23(31-18-10-12-29(5)13-11-18)27-22(30)24-14-17-8-6-7-9-20(17)28(3)4/h6-9,15-16,18H,10-14H2,1-5H3,(H,24,26,27)

InChI Key

JYPAWUMVEPMZMD-UHFFFAOYSA-N

SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N(C)C)OC4CCN(CC4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LDC3140;  LDC-3140;  LDC 3140;  LDC043140

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine
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N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Reactant of Route 3
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N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Reactant of Route 4
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N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Reactant of Route 5
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N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Reactant of Route 6
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N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine

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